molecular formula C9H10N2O2 B8720539 4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B8720539
M. Wt: 178.19 g/mol
InChI Key: NRHWLCISHXOUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole core with a methoxy group at the 4-position and a methyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions to form the benzimidazole ring. The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and methylation steps efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Used in the production of agrochemicals and as a reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,3-dihydrobenzimidazol-2-one
  • 6-Methoxy-2-benzoxazolinone
  • 1-Methyl-1,3-dihydrobenzimidazol-2-one

Uniqueness

4-methoxy-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the methyl group at the 1-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methoxy-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(13-2)8(6)10-9(11)12/h3-5H,1-2H3,(H,10,12)

InChI Key

NRHWLCISHXOUGU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)NC1=O

Origin of Product

United States

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